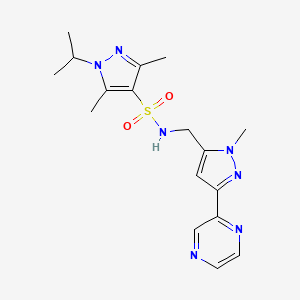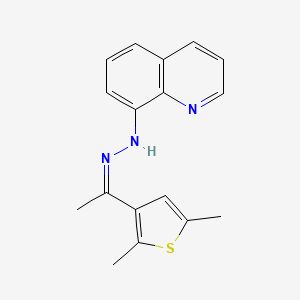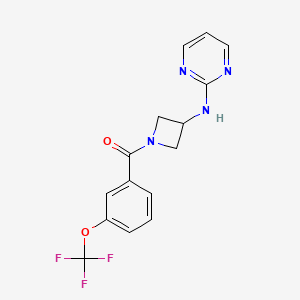
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains functional groups such as pyrimidin-2-ylamino, azetidin-1-yl, and trifluoromethoxy phenyl . These functional groups suggest that the compound could have interesting biological activities.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods . For example, a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated for anticancer activity . Another study synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using trimethylamine and magnesium oxide nanoparticles .Scientific Research Applications
Synthesis and Biological Evaluation
Antioxidant, Antimicrobial, and Antitubercular Activities : A study by Chandrashekaraiah et al. explored the synthesis of new pyrimidine-azetidinone analogs, including compounds structurally related to "(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone". These analogs were evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities, showing potential as leads for further antibacterial and antituberculosis drug development (Chandrashekaraiah et al., 2014).
Cytotoxic Activity : Bakr and Mehany synthesized a compound with a core structure similar to the chemical , which was tested for antiproliferative activity against various cancer cell lines. The study highlights the cytotoxic potential of pyrimidine derivatives in cancer research, providing insights into the development of new anticancer agents (Bakr & Mehany, 2016).
Antipsychotic Investigation : Research by Gopi et al. on novel azo dye/Schiff base/chalcone derivatives, which include pyrimidine structures, demonstrated excellent antipsychotic activity. This suggests the relevance of such compounds in the development of new treatments for psychiatric disorders (Gopi et al., 2017).
Chemical Synthesis and Characterization
Novel Synthetic Routes : A study by Patel and Patel focused on the synthesis and antimicrobial evaluation of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, showcasing innovative approaches to synthesizing pyrimidine-based compounds with potential antimicrobial properties (Patel & Patel, 2017).
Structural and Electronic Properties : The work by Hussain et al. on thiopyrimidine derivatives, including structural, electronic, and nonlinear optical exploration, provides a comprehensive understanding of the chemical and physical properties of pyrimidine-based compounds. This research aids in the application of these compounds in fields beyond medicine, such as materials science (Hussain et al., 2020).
properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)24-12-4-1-3-10(7-12)13(23)22-8-11(9-22)21-14-19-5-2-6-20-14/h1-7,11H,8-9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPICOHGFINEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC(F)(F)F)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

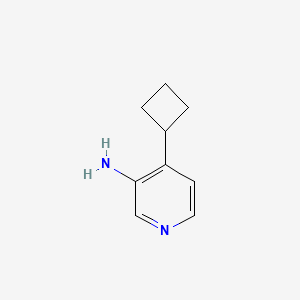
![Methyl 6-(furan-2-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2876650.png)


![6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B2876657.png)
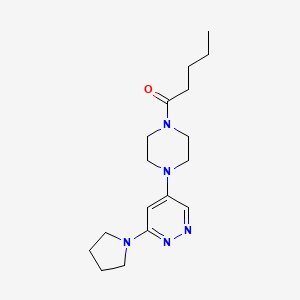
![2-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2876661.png)
![3-(benzo[d]thiazol-2-yloxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2876662.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2876663.png)
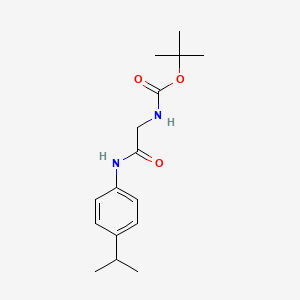
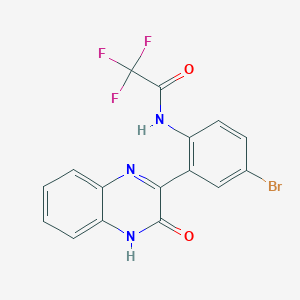
![1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone](/img/structure/B2876667.png)
